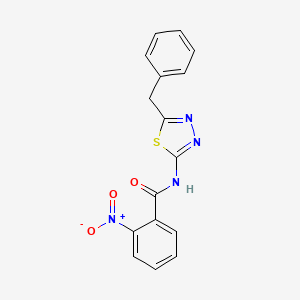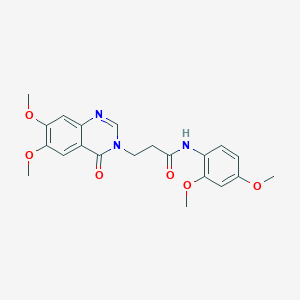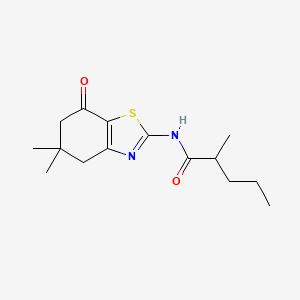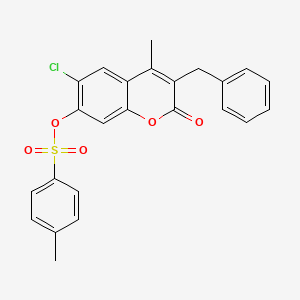![molecular formula C24H31NO5 B11015170 5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11015170.png)
5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chromen-2-one core, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Decahydroisoquinoline Moiety: This step involves the addition of the decahydroisoquinoline group to the chromen-2-one core through a series of nucleophilic substitution reactions.
Functionalization of the Hydroxy Group: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Final Assembly: The final step involves the coupling of the functionalized chromen-2-one core with the decahydroisoquinoline moiety under controlled conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: It can bind to cellular receptors, triggering a cascade of intracellular signaling events that lead to physiological responses.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis.
Comparación Con Compuestos Similares
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Quinoline derivatives are known for their wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.
Coumarin Derivatives: Coumarin derivatives, like the chromen-2-one core, are studied for their anticoagulant, anti-inflammatory, and anticancer activities.
The uniqueness of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C24H31NO5 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
5-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C24H31NO5/c1-3-6-17-13-22(27)30-20-12-16(2)11-19(23(17)20)29-15-21(26)25-10-9-24(28)8-5-4-7-18(24)14-25/h11-13,18,28H,3-10,14-15H2,1-2H3 |
Clave InChI |
XXBFIILGHOSOBM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CCC4(CCCCC4C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]propanamide](/img/structure/B11015098.png)
![[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11015104.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11015105.png)

![4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11015124.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015129.png)

![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015145.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11015150.png)
![4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015151.png)
![4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11015158.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11015163.png)

